

Comparison of Select Vascular Disrupting Agents

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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

Cat. No.: S548141

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The table below summarizes available information on Denibulin and other key VDAs. Please note that much of this data comes from early-phase clinical trials or market research reports, and development status may have changed.

Drug Name	Class / Type	Key Indications (Trials)	Mechanism of Action	Phase of Development (Last Reported)	Reported Efficacy & Safety Notes
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| **Denibulin (MN-029)** [1] [2] | Small Molecule / Tubulin-binding Agent [3] | Advanced solid tumors [1] | Binds tubulin, disrupting the cytoskeleton of tumor endothelial cells, leading to vascular shutdown and tumor necrosis [1] [2] | Phase I (Completed 2011) [1] | **Efficacy:** Stable disease ≥ 6 months in 5/34 pts; significant reduction in K^{trans} on DCE-MRI [1]. **Safety:** MTD 180 mg/m²; nausea, vomiting, diarrhea, fatigue; transient ischemic attack and transaminitis at higher doses [1]. | | **Plinabulin** [4] | Small Molecule | Chemotherapy-induced neutropenia [4] | Not fully detailed in sources; some VDAs in this class are tubulin-binding [3] | Phase (Not specified in sources) | Information not available in search results. | | **VB-111 (ofranergene obadenovec)** [4] | Ligand-Directed Agent / Gene Therapy [3] | Recurrent platinum-resistant ovarian cancer [4] | Not fully detailed in sources; ligand-directed agents target specific receptors on tumor endothelium [5] | Phase (Not specified in sources) | Information not available in search results. | | **Bavituximab** [4] | Ligand-Directed Agent / Monoclonal Antibody | Not specified in sources | Not fully detailed in sources | Phase (Not specified in sources) | Information not available in search results. | | **Padeliporfin** [4] | Small Molecule | Not

specified in sources | Not fully detailed in sources | Phase (Not specified in sources) | Information not available in search results. |

Experimental Data and Protocol for Denibulin

The most robust experimental data available from the search results is from a Phase I clinical trial of Denibulin. Here is a summary of the methodology and findings.

- **Clinical Trial Design:** This was a first-in-human, dose-escalation study involving 34 patients with advanced solid tumors [1].
 - **Dosing:** Patients received intravenous Denibulin at doses ranging from 4.0 to 225 mg/m² every three weeks [1].
 - **Primary Objectives:** To determine the safety, maximum tolerated dose (MTD), pharmacokinetics (PK), and acute anti-vascular effects of Denibulin [1].
- **Pharmacokinetic Assessment:** Plasma samples were collected and analyzed to determine PK parameters, including maximum concentration (C_{max}) and area under the curve (AUC). The study found these parameters increased with dose, though there was substantial variability between subjects [1].
- **Anti-Vascular Effect Assessment:** The acute effect on tumor vasculature was measured using **Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)**.
 - **Protocol:** DCE-MRI scans were acquired at baseline and again at 6-8 hours post-treatment with Denibulin [1].
 - **Biomarker:** The primary parameter analyzed was K^{trans} , a volume transfer constant that reflects blood flow and vascular permeability.
 - **Result:** A significant linear correlation was found between the reduction in K^{trans} and the patient's exposure to Denibulin (as measured by AUC), providing evidence of its desired vascular-disrupting action [1].

Mechanisms of Action in Cancer Therapy

It is crucial to distinguish Vascular Disrupting Agents (VDAs) from Anti-Angiogenic Agents, as they target the tumor blood supply in different ways [5]. The following diagram illustrates this distinction and Denibulin's specific role.

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References

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